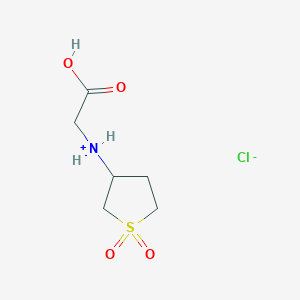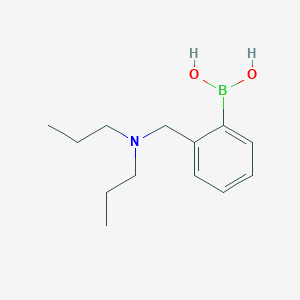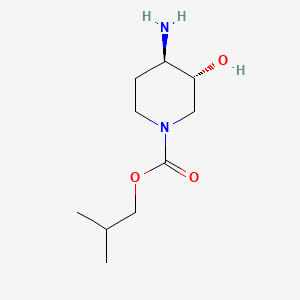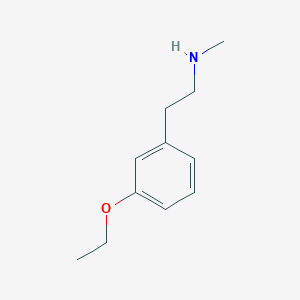
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-环丙基吡咯烷-3-亚基)羟胺盐酸盐: 是一种化学化合物,其分子式为 C7H13ClN2O。它以其独特的结构而闻名,该结构包括连接到吡咯烷环上的环丙基,以及羟胺官能团
准备方法
合成路线和反应条件
N-(1-环丙基吡咯烷-3-亚基)羟胺盐酸盐的合成通常涉及环丙胺与吡咯烷-3-酮的反应,然后引入羟胺基团。反应条件通常需要控制温度并使用特定溶剂以确保以高纯度获得所需产物。
工业生产方法
该化合物的工业生产可能涉及使用自动化反应器和连续流动工艺进行大规模合成。使用催化剂和优化的反应条件可以提高生产过程的产量和效率。采用结晶或色谱等纯化步骤来分离最终产物。
化学反应分析
反应类型
N-(1-环丙基吡咯烷-3-亚基)羟胺盐酸盐可以进行各种类型的化学反应,包括:
氧化: 羟胺基团可以被氧化形成亚硝基或硝基衍生物。
还原: 该化合物可以被还原形成胺或其他还原产物。
取代: 在适当条件下,环丙基或吡咯烷基可以被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(如高锰酸钾或过氧化氢)、还原剂(如氢化铝锂)以及用于取代反应的各种亲核试剂。反应条件可能因所需的转化而异,包括温度、溶剂和 pH 值。
形成的主要产物
这些反应形成的主要产物取决于具体的反应类型。例如,氧化可以生成亚硝基或硝基化合物,而还原可以生成胺。取代反应可以引入各种官能团,从而导致不同的衍生物。
科学研究应用
N-(1-环丙基吡咯烷-3-亚基)羟胺盐酸盐在科学研究中有多种应用,包括:
化学: 它用作合成更复杂分子以及在各种有机反应中作为试剂的构建块。
生物学: 该化合物可用于与酶抑制和蛋白质修饰相关的研究。
工业: 用于生产具有独特性能的特种化学品和材料。
作用机理
N-(1-环丙基吡咯烷-3-亚基)羟胺盐酸盐的作用机理涉及其与酶或受体等分子靶标的相互作用。羟胺基团可以与活性位点形成共价键,从而导致靶分子的抑制或修饰。环丙基和吡咯烷基有助于化合物的结合亲和力和特异性。
作用机制
The mechanism of action of N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites, leading to inhibition or modification of the target molecule. The cyclopropyl and pyrrolidine groups contribute to the compound’s binding affinity and specificity.
相似化合物的比较
类似化合物
- N-(1-环丙基吡咯烷-3-亚基)羟胺
- N-(1-环丙基吡咯烷-3-亚基)羟胺氢溴酸盐
独特性
N-(1-环丙基吡咯烷-3-亚基)羟胺盐酸盐的独特之处在于它具有官能团和结构特征的特定组合。盐酸盐的存在增强了它的溶解度和稳定性,使其与类似物相比更适合某些应用。
属性
IUPAC Name |
N-(1-cyclopropylpyrrolidin-3-ylidene)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-8-6-3-4-9(5-6)7-1-2-7;/h7,10H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYPYWOPZNEENM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(=NO)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1H-imidazol-1-yl)phenyl]ethanone oxime](/img/structure/B11820838.png)
![rac-(3R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)oxolane-3-carboxylic acid](/img/structure/B11820843.png)
![1,2-Ethanediamine, N1-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-](/img/structure/B11820851.png)




![N-[(5-chloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B11820874.png)

![4-[(Dimethylamino)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B11820890.png)
![rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B11820894.png)
![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)

